molecular formula C11H14N2O2 B15215280 1-(4-Ethoxyphenyl)pyrazolidin-3-one CAS No. 6107-54-6

1-(4-Ethoxyphenyl)pyrazolidin-3-one

Cat. No.: B15215280
CAS No.: 6107-54-6
M. Wt: 206.24 g/mol
InChI Key: PANPRQIHIBZDOR-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones This compound is characterized by a pyrazolidine ring substituted with an ethoxyphenyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethoxyphenyl)pyrazolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 4-ethoxyphenylhydrazine with an α,β-unsaturated ester or ketone. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction can be carried out in solvents like ethanol or methanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized for large-scale production. One method involves the use of a ball mill for solvent-free synthesis. In this approach, 4-ethoxyphenylhydrazine and an α,β-unsaturated ester are ground together in the presence of a base. This method is environmentally friendly and reduces the use of harmful organic solvents .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazolidin-3-one derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazolidinones.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolidinones and pyrazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(4-Ethoxyphenyl)pyrazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. By inhibiting these enzymes, the compound exerts anti-inflammatory and analgesic effects. Additionally, it can interact with bacterial cell membranes, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)pyrazolidin-3-one: Similar in structure but with a chlorine substituent instead of an ethoxy group.

    1-(4-Methylphenyl)pyrazolidin-3-one: Contains a methyl group instead of an ethoxy group.

    1-(4-Nitrophenyl)pyrazolidin-3-one: Contains a nitro group instead of an ethoxy group.

Uniqueness

1-(4-Ethoxyphenyl)pyrazolidin-3-one is unique due to its ethoxy substituent, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological properties compared to its analogs .

Properties

CAS No.

6107-54-6

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-(4-ethoxyphenyl)pyrazolidin-3-one

InChI

InChI=1S/C11H14N2O2/c1-2-15-10-5-3-9(4-6-10)13-8-7-11(14)12-13/h3-6H,2,7-8H2,1H3,(H,12,14)

InChI Key

PANPRQIHIBZDOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCC(=O)N2

Origin of Product

United States

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